2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-ethyl-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-2-7-6(5-9)3-4-8(11)10-7/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
YNASGZGEZQXEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=O)N1)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization to form the desired product . The reaction conditions typically include the use of ethanol as a solvent and potassium hydroxide as a base. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has shown that derivatives of 2-ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. For example, compounds synthesized from this base structure demonstrated effective antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) ranging between 7.8 and 93.7 μg/mL against various pathogens .
2. Anti-Cancer Properties
Recent studies indicate that 2-ethyl-6-oxo-1,6-dihydropyridine derivatives can inhibit cancer cell proliferation. The compound's mechanism of action is thought to involve the disruption of DNA synthesis in cancer cells, making it a candidate for further investigation in oncology .
3. Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in disease processes, such as DNA gyrase, which is crucial for bacterial DNA replication. In silico molecular docking studies have shown promising binding affinities that suggest potential therapeutic applications .
Agricultural Applications
1. Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Preliminary studies suggest that it may act as an effective agent against certain agricultural pests, providing a potential alternative to conventional pesticides .
Material Science
1. Polymer Chemistry
2-Ethyl-6-oxo-1,6-dihydropyridine derivatives have been explored as monomers in polymer synthesis due to their ability to form stable structures under polymerization conditions. This application could lead to the development of new materials with desirable properties for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Formulas
The table below summarizes key structural differences and molecular formulas of analogs:
Crystallographic and Electronic Properties
- Ethyl vs. For example, 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile forms a monoclinic lattice stabilized by hydrogen bonds .
- Bromophenyl Substituents : The 4-bromophenyl group in facilitates C–Br···π interactions, absent in the ethyl-substituted compound, suggesting divergent solid-state behaviors.
Biological Activity
2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS No. 1150103-21-1) is a compound of interest due to its diverse biological activities. This article delves into its synthesis, characterization, and biological efficacy based on recent research findings.
- Molecular Formula : C8H8N2O
- Molecular Weight : 148.16 g/mol
- Structure : The compound features a dihydropyridine core, which is known for its pharmacological relevance.
Synthesis and Characterization
The synthesis of 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves cyclization reactions of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research has indicated that 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound showed promising inhibition against a range of microbial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 µM |
| Escherichia coli | 16.5 µM |
| Klebsiella pneumoniae | 16.1 µM |
These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been explored through various assays. Notably, the MTT assay was utilized to evaluate its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 4.3 |
| A549 (Lung Cancer) | 8.3 |
| MDA-MB-231 (Breast Cancer) | 7.5 |
Lower IC50 values indicate higher potency in inhibiting cell proliferation, suggesting that this compound may be effective in cancer therapy .
The mechanism by which 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exerts its biological effects is believed to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. The presence of functional groups such as carbonitrile and keto may enhance its interaction with biological targets.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
- Study on Antimicrobial Activity : A comprehensive evaluation demonstrated that derivatives of dihydropyridine exhibited varying degrees of antimicrobial activity, with 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile showing notable effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Another study focused on the anticancer properties revealed that this compound significantly reduced cell viability in multiple cancer cell lines, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
